REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[N:7]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:8]([S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][N:10]=1.ClC(Cl)C(O)=O.ClCCl.C(Br)(Br)[Br:40]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Br:40][C:6]1[N:7]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:8]([S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][N:10]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
NC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was first eluted with DCM until all bromoform
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
WASH
|
Details
|
eluted with acetone/DCM (5:95)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |